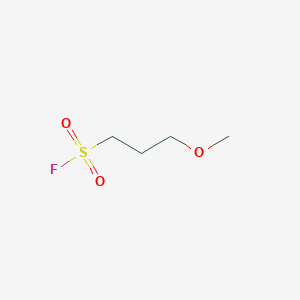

3-Methoxypropane-1-sulfonyl fluoride

Description

BenchChem offers high-quality 3-Methoxypropane-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypropane-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxypropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSECKCOSGZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Role of 3-Methoxypropane-1-sulfonyl Fluoride in Covalent Drug Discovery: A Technical Guide

Foreword: The Renaissance of Covalent Modifiers

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors is experiencing a significant resurgence. Once sidelined due to concerns of off-target reactivity, rationally designed covalent drugs are now recognized for their potential to achieve high potency, prolonged duration of action, and the ability to target challenging proteins that have proven intractable to traditional non-covalent inhibitors.[1] Within this class of targeted covalent inhibitors, the sulfonyl fluoride moiety has emerged as a privileged electrophilic warhead.[2] Its unique balance of stability in aqueous environments and sufficient reactivity towards a range of nucleophilic amino acid residues makes it an increasingly valuable tool for medicinal chemists and chemical biologists. This guide provides an in-depth technical overview of a specific aliphatic sulfonyl fluoride, 3-methoxypropane-1-sulfonyl fluoride, a building block poised for significant utility in the development of next-generation covalent therapeutics.

Physicochemical Properties of 3-Methoxypropane-1-sulfonyl Fluoride

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 3-methoxypropane-1-sulfonyl fluoride is not broadly published, its key properties can be compiled from available sources and estimated based on the behavior of analogous aliphatic sulfonyl fluorides.

| Property | Value | Source/Comment |

| CAS Number | 1227250-19-2 | [3] |

| Molecular Formula | C4H9FO3S | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid (predicted) | Based on similar aliphatic sulfonyl fluorides. |

| Boiling Point | Not reported; estimated to be in the range of 180-220 °C | Estimation based on structurally related compounds. |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Acetone). Limited solubility in water. | [4] |

| Stability | Good stability in aqueous buffers at physiological pH. Resistant to thermolysis and reduction. | [2][5] |

Synthesis of 3-Methoxypropane-1-sulfonyl Fluoride: A Plausible and Detailed Protocol

The proposed two-step synthesis starts from the commercially available 3-methoxy-1-propanethiol. The first step is an oxidative chlorination to form the intermediate 3-methoxypropane-1-sulfonyl chloride, followed by a fluorine-for-chlorine exchange.

Step 1: Oxidative Chlorination of 3-Methoxy-1-propanethiol

The oxidation of thiols to sulfonyl chlorides is a standard transformation in organic synthesis. A common method involves the use of chlorine gas in the presence of an aqueous acid.

Reaction: CH₃O(CH₂)₃SH + 3Cl₂ + 2H₂O → CH₃O(CH₂)₃SO₂Cl + 5HCl

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas.

-

Charge the Reactor: To the flask, add 3-methoxy-1-propanethiol (1 equivalent) and a suitable solvent such as acetic acid.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Chlorine Gas Introduction: Bubble chlorine gas (approximately 3 equivalents) through the stirred solution at a slow, controlled rate, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.

-

Work-up: Once the reaction is complete, purge the system with nitrogen gas to remove any residual chlorine and HCl. Carefully pour the reaction mixture into ice-water. The product, 3-methoxypropane-1-sulfonyl chloride, will separate as an oily layer.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 3-methoxypropane-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Fluorination of 3-Methoxypropane-1-sulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonyl fluoride is typically achieved using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[7] The use of a phase-transfer catalyst can facilitate the reaction.

Reaction: CH₃O(CH₂)₃SO₂Cl + KF → CH₃O(CH₂)₃SO₂F + KCl

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 3-methoxypropane-1-sulfonyl chloride (1 equivalent) and a suitable solvent such as acetonitrile or a biphasic mixture of water and acetone.[7]

-

Reagents: Add an excess of potassium fluoride (2-3 equivalents). The addition of a catalytic amount of a phase-transfer catalyst like 18-crown-6 can improve the reaction rate and yield.[6]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by ¹⁹F NMR spectroscopy, observing the appearance of the sulfonyl fluoride signal, or by GC-MS, tracking the disappearance of the starting sulfonyl chloride.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter off the solid potassium salts.

-

Extraction and Purification: If a biphasic system was used, separate the organic layer. If acetonitrile was the solvent, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Final Purification: Remove the solvent under reduced pressure. The crude 3-methoxypropane-1-sulfonyl fluoride can be purified by vacuum distillation to obtain the final product of high purity.

The methoxypropyl chain of 3-methoxypropane-1-sulfonyl fluoride serves as a scaffold that can be further elaborated to incorporate recognition elements that direct the molecule to the binding site of a specific protein target. This targeted delivery enhances the selectivity of the covalent modification, minimizing off-target effects.

Applications in Drug Development and Chemical Biology

The favorable properties of aliphatic sulfonyl fluorides like 3-methoxypropane-1-sulfonyl fluoride make them valuable reagents in several areas of drug discovery and chemical biology.

-

Targeted Covalent Inhibitors: By incorporating a pharmacophore that provides binding affinity for a specific protein, 3-methoxypropane-1-sulfonyl fluoride can be used as a starting point to develop potent and selective covalent inhibitors. [5]This is particularly relevant for enzyme families such as proteases and kinases.

-

Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes can be designed to react with the active site of specific enzymes. By including a reporter tag (e.g., a fluorophore or a biotin moiety) on the 3-methoxypropane scaffold, these probes can be used to identify and quantify the activity of enzymes in complex biological samples.

-

Fragment-Based Drug Discovery (FBDD): The relatively small size of 3-methoxypropane-1-sulfonyl fluoride makes it an ideal fragment for use in FBDD screens. Hits from such screens can then be elaborated to develop larger, more potent drug candidates.

Safety and Handling

As with all reactive chemical compounds, proper safety precautions must be observed when handling 3-methoxypropane-1-sulfonyl fluoride. Based on data for related sulfonyl fluorides, the compound should be considered corrosive and toxic.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion and Future Outlook

3-Methoxypropane-1-sulfonyl fluoride represents a valuable and versatile building block for the development of covalent chemical probes and targeted inhibitors. Its aliphatic nature and the presence of a methoxy group provide a scaffold that is both synthetically tractable and amenable to the introduction of diverse functionalities for targeted drug design. As the field of covalent drug discovery continues to expand, the strategic application of well-characterized and reactive fragments like 3-methoxypropane-1-sulfonyl fluoride will undoubtedly play a crucial role in the development of novel therapeutics for a wide range of diseases.

References

Sources

- 1. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1227250-19-2 | 3-Methoxypropane-1-sulfonyl fluoride - Moldb [moldb.com]

- 3. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]

Technical Deep Dive: 3-Methoxypropane-1-sulfonyl Fluoride (MPSF) in Covalent Modification

Executive Summary & Chemical Identity

3-Methoxypropane-1-sulfonyl fluoride (MPSF) is a specialized aliphatic electrophile belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike traditional highly reactive sulfonyl chlorides, MPSF represents a "privileged" warhead design that balances aqueous stability with context-dependent protein reactivity.

In modern drug discovery, MPSF is primarily utilized as a covalent fragment or chemical probe . Its structure combines a flexible propyl linker, a polar methoxy tail for improved solubility, and a sulfonyl fluoride warhead capable of capturing nucleophilic residues (Tyr, Lys, Ser, His) within protein binding pockets.

Chemical Profile:

-

CAS: 1227250-19-2[1]

-

Formula:

-

Molecular Weight: 156.18 g/mol [1]

-

Warhead Class: Aliphatic Sulfonyl Fluoride (

) -

Primary Utility: Ligandability mapping, covalent fragment screening (FBDD), and site-specific protein labeling.

Mechanistic Principles

The SuFEx Mechanism

The mechanism of action for MPSF relies on the unique properties of the sulfur-fluoride bond. The

The "Goldilocks" Reactivity: MPSF does not react indiscriminately with free nucleophiles in solution. Instead, it requires a specific local environment—typically a protein pocket that stabilizes the transition state—to facilitate the reaction. This phenomenon is known as "context-dependent reactivity."

Reaction Pathway:

-

Binding: The methoxypropane tail interacts with the protein pocket via Van der Waals forces and potential hydrogen bonding (methoxy oxygen).

-

Nucleophilic Attack: A nucleophilic amino acid side chain (Nu:) attacks the hexavalent sulfur center.

-

Transition State: A hypervalent trigonal bipyramidal transition state is formed.

-

Fluoride Departure: The fluoride ion (

) is expelled as the leaving group, forming a stable covalent sulfonamide or sulfonate linkage.

Visualization: The Reaction Coordinate

The following diagram illustrates the nucleophilic substitution mechanism at the sulfur center.

Figure 1: Step-wise mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) between MPSF and a protein nucleophile.

Biological Application & Selectivity[2]

Residue Selectivity

Unlike cysteine-targeting acrylamides, sulfonyl fluorides like MPSF have a broader residue scope. The selectivity is dictated by the pH of the environment and the pKa of the target residue.

| Target Residue | Product Formed | Optimal Conditions | Notes |

| Tyrosine (Tyr) | Sulfonate ( | pH > 7.5 or catalyzed | Often the primary target in SuFEx due to phenol acidity. |

| Lysine (Lys) | Sulfonamide ( | Basic pH or proximity | Targeted when the |

| Serine (Ser) | Sulfonate ( | Catalytic Triad | Classical target (e.g., PMSF), requires catalytic activation. |

| Histidine (His) | Sulfonamide ( | Neutral/Basic | Less common, but possible in specific pockets. |

The Role of the Methoxypropane Tail

The 3-methoxypropane moiety is not inert; it serves functional roles in the screening process:

-

Solubility: The ether oxygen increases aqueous solubility compared to pure alkyl chains (e.g., butyl-SO2F), reducing aggregation in high-concentration biochemical assays.

-

Probing Polarity: It tests the target pocket's tolerance for polar aliphatic chains.

-

Minimal Sterics: Being linear and flexible, it can access deep or narrow pockets that bulky aryl sulfonyl fluorides (like PMSF) cannot reach.

Experimental Workflows

Protocol: Covalent Fragment Screening (LC-MS/MS)

This protocol describes using MPSF to identify ligandable sites on a purified protein.

Reagents:

-

Protein of Interest (

in PBS, pH 7.4). -

MPSF Stock (

in DMSO). -

Quenching Buffer (1% Formic Acid or Ammonium Bicarbonate depending on downstream step).

Step-by-Step Methodology:

-

Preparation: Dilute MPSF stock into the protein solution to a final concentration of

(10x-50x excess). Ensure final DMSO concentration is <5%. -

Incubation: Incubate at Room Temperature for 2-4 hours .

-

Expert Insight: Unlike sulfonyl chlorides which react in seconds, aliphatic sulfonyl fluorides are slow. Extended incubation allows the probe to explore the protein surface and find the "matching" nucleophile.

-

-

Quenching: Stop the reaction.

-

For Intact Mass: Add Formic Acid to pH 3.0 to protonate remaining nucleophiles and stop reaction.

-

For Digestion: Proceed directly to denaturation/reduction/alkylation.

-

-

Digestion: Add Trypsin/LysC (1:50 ratio) and incubate overnight at 37°C.

-

Analysis: Analyze via LC-MS/MS.

-

Data Interpretation: Search for a dynamic modification mass shift of +136.02 Da (Mass of

- Mass of

Visualization: Proteomic Workflow

Figure 2: Mass spectrometry-based workflow for validating MPSF labeling.

Comparative Analysis: Aliphatic vs. Aromatic Warheads

When designing a covalent probe library, understanding the difference between MPSF (Aliphatic) and standard Aromatic Sulfonyl Fluorides is critical.

| Feature | MPSF (Aliphatic) | PMSF / Aryl-SO2F (Aromatic) |

| Electrophilicity | Moderate. Requires stronger nucleophile or better positioning. | High. Reacts more readily due to aryl ring electron withdrawal. |

| Stability | High aqueous stability (Days). | Moderate aqueous stability (Hours).[2] |

| Sterics | Low profile (Flexible chain). | High profile (Rigid ring). |

| Primary Use | Fragment screening, mapping narrow pockets. | Protease inhibition, broad reactivity. |

Expert Insight: Use MPSF when you want to minimize non-specific labeling driven purely by high reactivity. If MPSF labels a residue, it strongly suggests a specific binding interaction (affinity-driven reactivity).

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Kelly, J. W., et al. (2017). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Electrophile." Journal of the American Chemical Society. Link

-

Structural Genomics Consortium (SGC). (2020). "Electrophilic Fragment Screening for Covalent Ligand Discovery." Methods in Enzymology. Link

Sources

A Theoretical and Predictive Framework for the Study of 3-Methoxypropane-1-sulfonyl Fluoride

Abstract: 3-Methoxypropane-1-sulfonyl fluoride (MMSF) is a small, functionalized aliphatic sulfonyl fluoride.[1] While specific theoretical studies on this exact molecule are not extensively documented in peer-reviewed literature, its chemical structure suggests significant potential as a tool compound in chemical biology and drug discovery. This guide outlines a comprehensive theoretical and experimental framework for the complete characterization of MMSF. We detail in silico protocols for conformational analysis, spectroscopic prediction, and reactivity modeling. Furthermore, we propose a robust synthetic route and subsequent experimental validation workflows. This document serves as a predictive blueprint for researchers aiming to synthesize, characterize, and utilize MMSF or structurally related sulfonyl fluorides as covalent probes or therapeutic agents.

Introduction: The Context and Promise of Sulfonyl Fluorides

The sulfonyl fluoride functional group has emerged as a "privileged warhead" in medicinal chemistry and chemical biology.[2] This is due to a unique balance of stability and reactivity; they are remarkably stable under physiological conditions, resisting hydrolysis, yet can be coaxed to react with nucleophilic amino acid residues within protein binding sites.[3][4][5][6] Unlike more promiscuous sulfonyl chlorides, sulfonyl fluorides offer greater chemical stability and selectivity.[4][7] Their ability to covalently modify not just cysteine, but also serine, threonine, lysine, tyrosine, and histidine residues, vastly expands the scope of the "druggable" proteome.[2][8][9]

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" transformation has further invigorated research into this functional group, providing reliable methods for molecular assembly.[3][5][10][11][12] 3-Methoxypropane-1-sulfonyl fluoride (CAS No. 1227250-19-2, Molecular Formula: C4H9FO3S[1]), with its flexible alkyl chain and terminal methoxy group, represents an intriguing scaffold. The ether moiety could potentially engage in hydrogen bonding or alter solubility profiles, making it a valuable candidate for developing selective covalent inhibitors.[13]

This guide provides the necessary theoretical and practical foundation to fully explore its potential.

Part 1: In Silico Analysis: Predicting Molecular Structure and Properties

A foundational understanding of a molecule's three-dimensional structure, conformational flexibility, and electronic properties is paramount. Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, making it an ideal tool for this purpose.[14][15]

Protocol 1: Conformational Analysis and Geometry Optimization

This protocol outlines the steps to identify the most stable conformers of MMSF and calculate their quantum mechanical properties.

-

Initial Structure Generation: Construct the 3D structure of 3-methoxypropane-1-sulfonyl fluoride using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., MMFF94 force field or semi-empirical GFN2-xTB) to identify low-energy conformers.

-

DFT Optimization: For each unique low-energy conformer, perform a full geometry optimization and vibrational frequency calculation using DFT. A common and effective level of theory is B3LYP with a 6-31G(d,p) basis set.[16] The absence of imaginary frequencies confirms a true energy minimum.

-

Property Calculation: From the optimized structures, calculate key electronic properties such as:

-

Relative energies (ΔE) and Boltzmann populations at 298.15 K.

-

Molecular orbital energies (HOMO, LUMO) and the resulting energy gap.

-

Molecular electrostatic potential (MEP) map to visualize electrophilic and nucleophilic regions.

-

Dipole moment.

-

Data Presentation: Predicted Conformational Energetics

The results of the conformational analysis should be summarized for clarity.

| Conformer ID | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| MMSF-1 (anti) | ~180° | 0.00 | 75.2 |

| MMSF-2 (gauche) | ~60° | 0.85 | 24.8 |

| Note: Values are hypothetical and for illustrative purposes. Actual values must be derived from DFT calculations. |

Visualization: Computational Workflow

The logical flow of the computational analysis can be visualized to guide the research process.

Caption: Workflow for the theoretical characterization of MMSF.

Part 2: Theoretical Spectroscopic Prediction

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the identity and purity of a newly synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[17][18]

Protocol 2: NMR and IR Spectra Calculation

-

NMR Chemical Shift Calculation: Using the Boltzmann-averaged populations of the optimized conformers from Protocol 1, perform GIAO NMR calculations at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to compute the magnetic shielding tensors (σ).[19]

-

Reference and Scaling: Calculate the shielding tensor for a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory. The predicted chemical shift (δ) is calculated as δ = σ_ref - σ_sample. Linear scaling factors derived from empirical data can further improve accuracy.[19][20]

-

IR Frequency Calculation: The vibrational frequencies obtained from the DFT frequency calculations (Protocol 1) correspond to the fundamental vibrational modes. These can be plotted to generate a theoretical IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to correct for anharmonicity.

Data Presentation: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |

| ¹H (CH₂) | 3.1 - 3.3 | 1350 - 1370 | SO₂ asymmetric stretch |

| ¹H (CH₂O) | 3.6 - 3.8 | 1170 - 1190 | SO₂ symmetric stretch |

| ¹³C (CH₂) | ~48 | 750 - 780 | S-F stretch |

| ¹⁹F (SO₂F) | +40 to +60 | 2850 - 3000 | C-H stretch |

| Note: Values are hypothetical predictions based on typical ranges for similar functional groups. |

Part 3: Reactivity and Application in Drug Development

The core utility of MMSF lies in its electrophilic sulfonyl fluoride moiety. This group is an ideal "warhead" for forming covalent bonds with nucleophilic residues in protein targets, making it a powerful tool for developing covalent inhibitors.[5][6][21]

Mechanism of Action: Covalent Inhibition

Sulfonyl fluorides typically react with nucleophilic amino acid side chains such as serine, tyrosine, and lysine.[8][22] The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonate ester or sulfonamide linkage. This process, known as Sulfonyl-Fluoride Exchange (SuFEx), effectively and irreversibly inhibits the target protein.[10] The selectivity of a sulfonyl fluoride probe is governed by how well the rest of the molecule positions the warhead within a specific protein's binding pocket.[13]

Visualization: Covalent Modification of a Serine Residue

This diagram illustrates the key chemical transformation in the covalent inhibition of a serine protease by MMSF.

Caption: Mechanism of covalent inhibition via SuFEx reaction.

Part 4: Proposed Synthesis and Experimental Validation

While theoretical studies provide a powerful predictive framework, they must be validated by empirical evidence. A plausible and efficient synthesis is the first step toward experimental characterization.

Protocol 3: Synthesis of 3-Methoxypropane-1-sulfonyl Fluoride

A common and effective method for synthesizing sulfonyl fluorides is the halogen exchange reaction from the corresponding sulfonyl chloride. An alternative modern approach involves the direct electrochemical oxidation of thiols.[23]

Method 1: Halide Exchange

-

Starting Material: Procure or synthesize 3-methoxypropane-1-sulfonyl chloride. This can be prepared from 3-methoxy-1-propanethiol via oxidative chlorination.

-

Fluorination: Dissolve the sulfonyl chloride in a suitable solvent (e.g., acetonitrile). Add a source of fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often with a phase-transfer catalyst (e.g., 18-crown-6) to enhance reactivity.[24]

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Validation

The synthesized product must be rigorously characterized to confirm its identity and purity, using the theoretical predictions from Part 2 as a benchmark.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the chemical structure and assign all peaks. The experimental chemical shifts should closely match the GIAO-predicted values.

-

Infrared (IR) Spectroscopy: Verify the presence of key functional groups, especially the characteristic strong stretches for the SO₂ and S-F bonds.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound, confirming it matches the expected value of 156.18 g/mol .[1]

Conclusion

This technical guide presents a comprehensive, theory-driven framework for the complete characterization of 3-methoxypropane-1-sulfonyl fluoride. By integrating robust computational modeling with established synthetic and analytical protocols, this document provides a clear pathway for researchers to explore the potential of this molecule. The unique stability-reactivity profile of the sulfonyl fluoride moiety makes MMSF a compelling candidate for the development of novel covalent probes and targeted therapeutics.[6][7] The methodologies detailed herein are not only applicable to MMSF but can also be adapted for the study of other novel sulfonyl fluoride derivatives, thereby accelerating innovation in drug discovery and chemical biology.

References

-

Lou, T. S., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. Available from: [Link]

-

Tantak, M. P., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 46845–46854. Available from: [Link]

-

Camarero, N., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules, 26(2), 438. Available from: [Link]

-

Willis, M. C., & Lou, T. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. Available from: [Link]

-

Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(18), 3745-3759. Available from: [Link]

-

G. B, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available from: [Link]

-

Lou, T. S., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. Available from: [Link]

-

Qin, Z., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(11), 2851-2859. Available from: [Link]

-

Chen, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-21. Available from: [Link]

-

Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 21(15), 6060-6065. Available from: [Link]

-

Singh, R. P., et al. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Bioorganic Chemistry, 128, 106067. Available from: [Link]

-

Liu, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

-

Liu, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

-

Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme Verlag. Available from: [Link]

-

Boddy, C. N., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4443-4458. Available from: [Link]

-

Boulechfar, C., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Journal of Chemical and Pharmaceutical Research, 7(10), 576-585. Available from: [Link]

-

Wikipedia. Density functional theory. Available from: [Link]

-

Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Exchangeable Groups beyond Sulfonyl Fluorides. Synthesis, 57(10), 1569-1582. Available from: [Link]

-

SB's Chemistry. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. Available from: [Link]

-

Jones, L. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 837-848. Available from: [Link]

-

Jones, L., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. Available from: [Link]

-

Wang, S., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 15(12), 2707. Available from: [Link]

-

Kelly, J. M., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(13), e202116399. Available from: [Link]

-

ResearchGate. (2012). NMR calculations using GIAO approach. Available from: [Link]

-

Microsoft Research. (2025). What is Density Functional Theory (DFT). YouTube. Available from: [Link]

-

Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2692-2700. Available from: [Link]

-

Chen, W., et al. (2020). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 117(34), 20560-20569. Available from: [Link]

-

Moganedi, K., et al. (2019). Density functional theory molecular modelling and experimental particle kinetics for CO2-char gasification. White Rose Research Online. Available from: [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2692–2700. Available from: [Link]

-

Wang, Z. (2021). NMR Prediction with Scaling Factors. Available from: [Link]

-

Kitchin, J. (n.d.). Modeling materials using density functional theory. Kitchin Research Group. Available from: [Link]

-

Joyce, L. A., et al. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 12(35), 6933-6941. Available from: [Link]

Sources

- 1. 1227250-19-2 | 3-Methoxypropane-1-sulfonyl fluoride - Moldb [moldb.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Sulfonyl Fluorides - Enamine [enamine.net]

- 9. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 14. Density functional theory - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. kitchingroup.cheme.cmu.edu [kitchingroup.cheme.cmu.edu]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. [wongzit.github.io]

- 20. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pnas.org [pnas.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: 3-Methoxypropane-1-sulfonyl Fluoride (MMPF) for Target Identification and Validation

Introduction: The Ascendancy of Covalent Probes in Drug Discovery

In the landscape of modern drug discovery, the precise identification and validation of protein targets are paramount for the development of novel therapeutics.[1] Traditional non-covalent inhibitors have been the mainstay of pharmaceutical development; however, the pursuit of more durable and specific modulators has reignited interest in covalent inhibitors.[2] These molecules form a stable, covalent bond with their protein target, offering distinct advantages such as prolonged duration of action and the ability to target shallow binding pockets that are often intractable to reversible binders.

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to interrogate the functional state of enzymes in complex biological systems.[3][4] ABPP utilizes activity-based probes (ABPs), which are small molecules that typically consist of a reactive group (or "warhead"), a linker, and a reporter tag. The warhead covalently modifies active site residues of a specific enzyme class, allowing for their selective detection and quantification.

This application note introduces 3-methoxypropane-1-sulfonyl fluoride (MMPF), a novel electrophilic probe centered around the sulfonyl fluoride (SF) warhead. SFs are privileged electrophiles in chemical biology due to their optimal balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[2][5] Unlike many covalent warheads that primarily target cysteine, SFs can react with serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the scope of the ligandable proteome.[2][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MMPF for target identification and validation, complete with detailed protocols and the scientific rationale underpinning each experimental step.

Mechanism of Action: The Sulfonyl Fluoride Warhead

The utility of MMPF as a chemical probe is derived from the unique chemical properties of the sulfonyl fluoride (SF) moiety. The sulfur atom in the SF group is highly electrophilic, making it susceptible to nucleophilic attack by electron-rich amino acid side chains within a protein's binding site.

The reaction proceeds via a nucleophilic substitution at the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This covalent modification is typically irreversible under physiological conditions. The stability of the S-F bond in aqueous solution, in contrast to more reactive sulfonyl chlorides, minimizes off-target reactions and hydrolysis, making SFs well-suited for experiments in complex biological milieu like cell lysates or even live cells.[7][8]

The reactivity of the SF warhead is context-dependent, meaning that the protein's local environment, including the pKa of the nucleophilic residue and the presence of proximal residues that can stabilize the transition state, plays a crucial role in promoting the covalent reaction.[6] This context-dependence is a key feature that allows for the selective labeling of specific proteins, even within a large family of structurally related enzymes.

Caption: Covalent modification of a target protein by MMPF.

Applications in Target Identification and Validation

MMPF can be employed in a variety of experimental workflows to identify and validate protein targets. For these applications, it is often advantageous to use an analogue of MMPF that incorporates a reporter tag, such as an alkyne or azide group, for subsequent visualization or enrichment via click chemistry.

Data Presentation: Recommended Starting Concentrations and Incubation Times

The optimal conditions for using MMPF or its tagged analogues will vary depending on the experimental system and the specific research question. The following table provides recommended starting points for optimization.

| Application | Probe Concentration (µM) | Incubation Time | Temperature (°C) |

| In vitro Protein Labeling | 1 - 10 | 30 - 60 min | 25 - 37 |

| Cell Lysate Labeling | 10 - 50 | 30 - 60 min | 4 - 25 |

| Live Cell Labeling | 25 - 100 | 1 - 4 hours | 37 |

| Competitive Profiling | Varies (see protocol) | Varies (see protocol) | Varies |

Experimental Protocols

Protocol 1: In Vitro Protein Labeling with an Alkyne-Tagged MMPF Analogue

This protocol is designed to determine if a purified protein of interest is a direct target of MMPF.

Rationale: By incubating a purified protein with an alkyne-tagged MMPF analogue, direct covalent modification can be assessed. Subsequent click chemistry with a fluorescent azide allows for visualization of the labeled protein by SDS-PAGE and in-gel fluorescence scanning. This provides a direct and straightforward method to confirm target engagement.

Materials:

-

Purified protein of interest

-

Alkyne-tagged MMPF analogue (e.g., 3-methoxypropane-1-sulfonyl fluoride with a terminal alkyne)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Fluorescent azide (e.g., TAMRA-azide)

-

Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium ascorbate)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Protein Labeling:

-

In a microcentrifuge tube, combine the purified protein (final concentration 1-5 µM) and the alkyne-tagged MMPF analogue (final concentration 1-10 µM) in reaction buffer.

-

Incubate for 30-60 minutes at 37°C.

-

Include a negative control with DMSO instead of the MMPF analogue.

-

-

Click Chemistry:

-

To the labeling reaction, add the click chemistry master mix:

-

Fluorescent azide (final concentration 100 µM)

-

Copper(II) sulfate (final concentration 1 mM)

-

THPTA (final concentration 5 mM)

-

Freshly prepared sodium ascorbate (final concentration 5 mM)

-

-

Vortex to mix and incubate for 1 hour at room temperature, protected from light.

-

-

SDS-PAGE Analysis:

-

Add 4X SDS-PAGE loading buffer to each reaction and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run at the appropriate voltage.

-

-

In-Gel Fluorescence Scanning:

-

After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.

-

A fluorescent band at the molecular weight of the protein of interest in the MMPF-treated sample, and its absence in the DMSO control, indicates successful labeling.

-

Protocol 2: Cellular Target Engagement in Live Cells

This protocol outlines the steps to identify the cellular targets of MMPF in a complex proteome using a chemoproteomic approach.

Rationale: Treating live cells with a tagged MMPF probe allows for the labeling of target proteins in their native environment. Subsequent cell lysis, click chemistry-based attachment of a biotin tag, and streptavidin enrichment enable the isolation of these target proteins. The enriched proteins can then be identified by mass spectrometry, providing a proteome-wide view of MMPF's targets.

Caption: Chemoproteomic workflow for MMPF target identification.

Materials:

-

Cultured cells of interest

-

Alkyne-tagged MMPF analogue

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-azide

-

Click chemistry reagents

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS instrumentation

Procedure:

-

Live Cell Labeling:

-

Treat cultured cells with the alkyne-tagged MMPF analogue (25-100 µM) or DMSO vehicle control for 1-4 hours at 37°C in serum-free media.

-

-

Cell Lysis:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Click Chemistry and Enrichment:

-

Perform click chemistry on the clarified lysate with biotin-azide as described in Protocol 1.

-

Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

-

-

Washing and Digestion:

-

Wash the beads sequentially with PBS containing 1% SDS, PBS containing 0.1% SDS, and finally with PBS alone to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion of the enriched proteins overnight at 37°C.

-

-

Mass Spectrometry:

-

Collect the peptide-containing supernatant.

-

Analyze the peptides by LC-MS/MS.

-

Identify the enriched proteins by searching the resulting spectra against a protein database. Proteins that are significantly enriched in the MMPF-treated sample compared to the DMSO control are considered potential targets.

-

Protocol 3: Competitive Profiling for Target Validation

This protocol is used to validate that a known inhibitor binds to the same target as MMPF.

Rationale: If MMPF and a known inhibitor bind to the same protein, pre-treatment of the cells or lysate with the inhibitor should block the subsequent labeling of that protein by the MMPF probe. This competition provides strong evidence that both compounds share a common target. This method is a cornerstone of target validation in chemical biology.[3][9]

Procedure:

-

Pre-incubation with Inhibitor:

-

Prepare cell lysates as described in Protocol 2.

-

Pre-incubate aliquots of the lysate with increasing concentrations of a known inhibitor (or DMSO vehicle control) for 30 minutes at 37°C.

-

-

MMPF Probe Labeling:

-

Add a fixed concentration of the alkyne-tagged MMPF analogue to each lysate and incubate for another 30 minutes.

-

-

Analysis:

-

Perform click chemistry with a fluorescent azide, followed by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.

-

A dose-dependent decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated samples indicates that the inhibitor competes with MMPF for binding to that target.

-

Self-Validating Systems and Trustworthiness

The protocols described above are designed with internal controls to ensure the trustworthiness of the results.

-

DMSO Controls: The inclusion of DMSO vehicle controls in all experiments is critical to distinguish probe-specific effects from background.

-

Competition Assays: The competitive profiling protocol serves as a self-validating system. The ability of a known ligand to block probe labeling provides strong, independent evidence of target engagement.

-

Orthogonal Probes: If available, using a structurally distinct covalent probe that targets the same class of residues can help to confirm initial findings and rule out artifacts related to a specific chemical scaffold.

Conclusion

3-methoxypropane-1-sulfonyl fluoride and its tagged derivatives represent a valuable new tool for the chemical biology community. The protocols outlined in this application note provide a robust framework for the use of MMPF in target identification and validation. The unique reactivity of the sulfonyl fluoride warhead, coupled with the power of chemoproteomic platforms, will undoubtedly facilitate the discovery and characterization of novel therapeutic targets.

References

-

Zhang, D., Lu, M., Chen, C., Xu, Y., & Peng, T. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]

-

Karakas, C., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. bioRxiv. [Link]

-

Cury, J. A., Ricomini-Filho, A. P., & Tenuta, L. M. A. (2011). Mechanisms of action of fluoride for caries control. Monographs in Oral Science, 22, 114–126. [Link]

-

Kuljanin, M., et al. (2022). ABPP-HT*: Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv. [Link]

-

Abo, M., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(2), 108–117. [Link]

-

PubChem. (n.d.). 3-methoxypropane-1-sulfonamide. Retrieved from [Link]

-

Ambler, B. R., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]

-

Seyrani, H., et al. (2025). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

-

Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 21(15), 6030–6034. [Link]

-

van der Hoorn, R. A. L., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chembiochem, 14(6), 723–727. [Link]

-

Jones, L. H., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. MedChemComm, 3(11), 1357–1361. [Link]

-

Nguyen, T. T., et al. (2023). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

-

Wodicka, L. M., et al. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 64(15), 11094–11103. [Link]

-

Bio-Rad. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Retrieved from [Link]

-

American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Harvard University. (2013). Harvard Researchers probe Cancer genetics to target patient treatments. Retrieved from [Link]

-

Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]

-

Hartung, I. V., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(1), 10–26. [Link]

-

Liu, Y., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(11), 2167–2176. [Link]

-

Structural Genomics Consortium. (2021). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Retrieved from [Link]

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]

-

Target 2035. (2021). Covalent ligand discovery for chemical probes to challenging targets. Retrieved from [Link]

-

dentalcare.com. (n.d.). The Caries Process & Fluoride's Mechanism of Action. Retrieved from [Link]

-

MDC. (2020). MDC Connects: Identifying the Target. Retrieved from [Link]

-

Washington State Department of Health. (2015). Fluoride mechanism of action preventing dental caries. Retrieved from [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

-

Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]

-

Guide outdoor. (2026). Guide Outdoor TU1260MS with ApexVision: Hunters' Pick, Setting A New Benchmark in Ultra-Clear Thermal Imaging. Retrieved from [Link]

-

ResearchGate. (2025). Target validation using chemical probes. Retrieved from [Link]

-

Dr. Ahlam T. (n.d.). Fluoridation Mechanism and Effects. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 8. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods | bioRxiv [biorxiv.org]

Troubleshooting & Optimization

Aliphatic Sulfonyl Fluoride Synthesis: A Technical Support Center

Welcome to the technical support center for the synthesis of aliphatic sulfonyl fluorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these increasingly important chemical motifs. Aliphatic sulfonyl fluorides are valuable building blocks in medicinal chemistry and chemical biology, notably for their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as covalent modifiers of biological targets.[1] However, their synthesis can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of aliphatic sulfonyl fluorides, categorized by the synthetic approach.

Category 1: Synthesis from Aliphatic Sulfonyl Chlorides (Halide Exchange)

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and direct method.[2] However, it is not without its difficulties.

Problem 1: Low or No Conversion to the Sulfonyl Fluoride.

-

Question: I am attempting a halide exchange reaction from an aliphatic sulfonyl chloride using potassium fluoride (KF), but I am observing low to no formation of the desired sulfonyl fluoride. What could be the issue?

-

Answer: This is a frequent challenge and can stem from several factors. Let's break down the possibilities:

-

Inadequate Fluoride Source Solubility: Potassium fluoride has low solubility in many organic solvents.[3] To facilitate the reaction, the fluoride ion needs to be available in the organic phase.

-

Solution 1: Phase-Transfer Catalysis. Employ a phase-transfer catalyst like 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium fluoride) to shuttle the fluoride ion into the organic phase.

-

Solution 2: Biphasic Solvent System. A water/acetone biphasic mixture with KF can be an effective and simple procedure for this direct chloride/fluoride exchange.[4]

-

Solution 3: Alternative Fluoride Source. Potassium bifluoride (KHF2) can sometimes be a more effective fluoride source than KF.[5][6]

-

-

Instability of the Starting Sulfonyl Chloride: Aliphatic sulfonyl chlorides can be less stable than their aromatic counterparts and may degrade under the reaction conditions, especially with prolonged heating.[5][7]

-

Solution: Use freshly prepared or purified sulfonyl chloride. If possible, perform the reaction at a lower temperature for a longer duration. Consider a one-pot procedure where the sulfonyl chloride is generated in situ and immediately converted to the sulfonyl fluoride.

-

-

Reaction Kinetics: The S-F bond formation can be sluggish.

-

Solution: Ensure adequate reaction time and temperature. Monitor the reaction progress by TLC, GC, or NMR to determine the optimal endpoint.

-

-

Problem 2: Formation of Sulfonic Acid as a Major Byproduct.

-

Question: My reaction is producing a significant amount of the corresponding sulfonic acid instead of the sulfonyl fluoride. How can I prevent this?

-

Answer: The formation of sulfonic acid is typically due to the hydrolysis of the sulfonyl chloride or the sulfonyl fluoride product by residual water in the reaction mixture.[8]

-

Causality: The sulfur atom in sulfonyl halides is highly electrophilic and susceptible to nucleophilic attack by water.

-

Solution 1: Anhydrous Conditions. Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Solution 2: Aprotic Solvents. Use aprotic solvents that do not readily participate in hydrolysis, such as acetonitrile or acetone.

-

Solution 3: Buffered System. In some cases, using a buffered system can help to control the pH and minimize hydrolysis.

-

Category 2: Synthesis from Thiols and Disulfides

This approach involves the oxidation of the sulfur species, which can introduce its own set of challenges.

Problem 3: Over-oxidation and Formation of Multiple Byproducts.

-

Question: I am trying to synthesize an aliphatic sulfonyl fluoride from a thiol, but my reaction is messy, with multiple spots on the TLC plate, and I am struggling to isolate the desired product.

-

Answer: This is a common issue when using strong oxidizing agents. The sulfur atom can be oxidized to various states, leading to a mixture of products.

-

Causality: Strong oxidants can lead to the formation of sulfoxides, sulfones, and other over-oxidized species in addition to the desired sulfonyl fluoride.

-

Solution 1: Two-Step, One-Pot Procedure. A reliable method is the initial oxidation of the thiol to the sulfonyl chloride using a controlled oxidizing system, followed by in-situ halide exchange to the sulfonyl fluoride. A combination of an oxidant like hydrogen peroxide with a chlorinating agent such as thionyl chloride can be effective.[9] This is often followed by the addition of KHF2.[6]

-

Solution 2: Electrochemical Synthesis. An electrochemical approach offers a milder and more controlled oxidation of thiols or disulfides, minimizing the formation of byproducts.[8] This method avoids the need for external chemical oxidants.[3]

-

Category 3: Synthesis from Sulfonic Acids and Sulfonates

These starting materials are attractive due to their stability and availability, but their conversion to sulfonyl fluorides requires specific activation.[5][10]

Problem 4: Difficulty in Achieving Deoxyfluorination.

-

Question: I am attempting to convert an aliphatic sulfonic acid to a sulfonyl fluoride, but the reaction is not proceeding.

-

Answer: The direct conversion of sulfonic acids to sulfonyl fluorides is challenging because the hydroxyl group is a poor leaving group.[11][12]

-

Causality: The S-OH bond needs to be activated to facilitate nucleophilic substitution by fluoride.

-

Solution 1: Thionyl Fluoride. This reagent can be effective for the deoxyfluorination of both aliphatic and aromatic sulfonic acids.[12][13]

-

Solution 2: Xtalfluor-E®. This is a bench-stable solid that can be used for the deoxyfluorination of sulfonic acids under milder conditions compared to other methods.[12][13]

-

Solution 3: Two-Step Conversion. A more traditional approach is to first convert the sulfonic acid to the corresponding sulfonyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by halide exchange with a fluoride source.

-

Frequently Asked Questions (FAQs)

Q1: How stable are aliphatic sulfonyl fluorides?

A1: Generally, aliphatic sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts.[3] They are often stable to chromatography and can be stored for extended periods. However, their stability can be influenced by the electronic nature of the molecule. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more susceptible to hydrolysis.[14] They are generally resistant to reduction.[15]

Q2: What are the key safety precautions when working with sulfonyl fluorides and their precursors?

A2:

-

Handling: Always handle sulfonyl fluorides and their reactive precursors (e.g., sulfonyl chlorides, fluorinating agents) in a well-ventilated fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[16]

-

Fluorinating Agents: Be cautious with fluorinating agents, as some can be corrosive and/or toxic.

-

Quenching: Quench reactions carefully, as unreacted reagents may be present.

-

Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.[16]

Q3: What are the best methods for purifying aliphatic sulfonyl fluorides?

A3:

-

Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying sulfonyl fluorides. The choice of eluent will depend on the polarity of your compound.

-

Crystallization: If your sulfonyl fluoride is a solid, recrystallization can be an excellent method for obtaining highly pure material.

-

Distillation: For volatile liquid sulfonyl fluorides, distillation under reduced pressure can be a suitable purification technique.

-

Aqueous Workup: A standard aqueous workup is often the first step in purification to remove water-soluble impurities and unreacted reagents.

Q4: Can I use aqueous conditions for reactions involving aliphatic sulfonyl fluorides?

A4: While sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, they are not completely inert.[3] The use of aqueous media is possible, and some synthetic methods even utilize water as a solvent or co-solvent.[17][18] However, the stability of your specific sulfonyl fluoride in aqueous media should be evaluated, especially at elevated temperatures or non-neutral pH.

Experimental Protocols

Protocol 1: Synthesis of an Aliphatic Sulfonyl Fluoride from a Sulfonyl Chloride

Reaction: R-SO₂Cl + KF → R-SO₂F + KCl

Materials:

-

Aliphatic sulfonyl chloride (1.0 eq)

-

Potassium fluoride (2.0 eq)

-

18-crown-6 (0.1 eq)

-

Anhydrous acetonitrile

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add potassium fluoride and 18-crown-6.

-

Add anhydrous acetonitrile and stir the suspension for 15 minutes.

-

Add the aliphatic sulfonyl chloride to the suspension.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Synthesis of an Aliphatic Sulfonyl Fluoride from a Thiol

Reaction: R-SH → [Oxidation/Chlorination] → R-SO₂Cl → [Fluorination] → R-SO₂F

Materials:

-

Aliphatic thiol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution, 3.0 eq)

-

Potassium bifluoride (KHF₂) (saturated aqueous solution)

Procedure:

-

In a fume hood, carefully add the aliphatic thiol to a round-bottom flask.

-

Cool the flask in an ice bath and slowly add thionyl chloride.

-

After the initial reaction subsides, slowly add the hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).

-

Carefully add the saturated aqueous solution of potassium bifluoride to the reaction mixture.

-

Stir vigorously for several hours or until the conversion to the sulfonyl fluoride is complete.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product.

Visualizing Synthetic Pathways

The synthesis of aliphatic sulfonyl fluorides can be approached from various starting materials. The following diagram illustrates the key precursor classes and their transformation into the target sulfonyl fluoride.

Caption: Key synthetic routes to aliphatic sulfonyl fluorides.

Data Summary: Comparison of Fluorinating Agents

| Fluorinating Agent | Starting Material | Typical Conditions | Advantages | Disadvantages |

| KF | Sulfonyl Chloride | Aprotic solvent, heat, optional phase-transfer catalyst | Inexpensive, readily available | Low solubility in organic solvents |

| KHF₂ | Sulfonyl Chloride/Thiol | Aqueous or biphasic systems | More effective than KF in some cases | Can introduce water |

| Thionyl Fluoride | Sulfonic Acid | Anhydrous conditions, heat | Direct conversion from sulfonic acids | Gaseous reagent, requires careful handling |

| Xtalfluor-E® | Sulfonic Acid | Milder conditions | Bench-stable solid, easy to handle | More expensive than other options |

References

- Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing)

- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone | The Journal of Organic Chemistry - ACS Public

- Synthesis of aliphatic sulfonyl fluorides via decarboxylation - ResearchG

- Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through a simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00669G

- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine

- Sulfonyl Fluorides - Enamine

- A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry

- Synthetic Routes to Arylsulfonyl Fluorides - MDPI

- A rapid access to aliph

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing)

- An Approach to Aliph

- Facile one-pot synthesis of sulfonyl fluorides from sulfon

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich

- An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters - ACS Public

- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society

- Facile Synthesis of Sulfonyl Fluorides

- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Public

- Facile synthesis of sulfonyl fluorides

- Sulfonyl fluoride synthesis by fluorin

- A) Synthetic routes to sulfonyl fluorides. B) Limitations of known...

- Facile synthesis of sulfonyl fluorides

- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Public

- Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source | ACS Sustainable Chemistry & Engineering - ACS Public

- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - NIH

- SULFURYL FLUORIDE - Safety D

- A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant

Sources

- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Enhancing Protein Labeling with 3-Methoxypropane-1-sulfonyl Fluoride (MMSF)

Welcome to the technical support center for 3-methoxypropane-1-sulfonyl fluoride (MMSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful application of MMSF in protein labeling experiments.

Introduction to 3-Methoxypropane-1-sulfonyl Fluoride (MMSF)

3-Methoxypropane-1-sulfonyl fluoride (MMSF) is an electrophilic probe used for the covalent modification of proteins. As an alkyl sulfonyl fluoride, it offers a unique reactivity profile for targeting multiple nucleophilic amino acid residues. Understanding its chemical properties and reaction mechanism is paramount to optimizing labeling efficiency and ensuring experimental success. Unlike the more commonly known phenylmethylsulfonyl fluoride (PMSF), which is primarily used as a serine protease inhibitor, MMSF and other sulfonyl fluorides have emerged as versatile tools in chemical biology for broader protein labeling applications.[1][2]

Sulfonyl fluorides, in general, are known to react with a range of nucleophilic amino acid residues, including tyrosine, threonine, serine, lysine, cysteine, and histidine.[3] This broad reactivity spectrum makes them powerful tools for irreversible protein labeling and modulation of protein targets.[3]

Frequently Asked Questions (FAQs)

1. What is 3-methoxypropane-1-sulfonyl fluoride (MMSF) and how does it work?

3-Methoxypropane-1-sulfonyl fluoride is a chemical probe featuring a sulfonyl fluoride (-SO₂F) reactive group attached to a methoxypropane backbone. The sulfonyl fluoride moiety is an electrophile that can covalently react with nucleophilic residues on a protein's surface. This reaction is generally irreversible and forms a stable sulfonyl-amino acid adduct.

2. Which amino acid residues does MMSF target?

While specific reactivity data for MMSF is not extensively published, based on the known reactivity of other sulfonyl fluorides, it is predicted to label several nucleophilic amino acid residues. These include:

-

Primary Targets: Lysine, Tyrosine, Histidine, and Serine.[4]

-

Potential Targets: Threonine and Cysteine.

The specific residue(s) labeled on a protein of interest will depend on their surface accessibility and the local chemical environment, which can influence their nucleophilicity.

3. How stable is MMSF in aqueous solutions?

Sulfonyl fluorides are generally more stable in aqueous solutions than their sulfonyl chloride counterparts.[5] However, they are still susceptible to hydrolysis, which increases with pH. It is crucial to prepare fresh solutions of MMSF in an appropriate anhydrous solvent (e.g., DMSO or ethanol) and add it to the aqueous reaction buffer immediately before starting the labeling experiment. The hydrolytic stability of sulfonyl fluorides can also be influenced by the buffer composition, with some studies showing greater stability in HEPES buffer compared to PBS at the same pH.[4][6]

4. What are the recommended storage and handling conditions for MMSF?

MMSF should be stored as a solid in a cool, dry place, protected from moisture. For experimental use, prepare a stock solution in an anhydrous solvent like DMSO or ethanol and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always handle MMSF in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), as sulfonyl fluorides can be toxic.

Troubleshooting Guide

This section addresses common issues encountered during protein labeling experiments with MMSF and provides actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |

| Low or No Protein Labeling | 1. Inactive MMSF: The reagent may have hydrolyzed due to improper storage or handling. | • Always use a fresh aliquot of MMSF stock solution. • Prepare the stock solution in an anhydrous solvent (e.g., DMSO). • Add the MMSF stock to the reaction buffer immediately before initiating the labeling reaction. |

| 2. Suboptimal Reaction pH: The pH of the reaction buffer can significantly impact the nucleophilicity of target amino acid residues. | • The optimal pH for labeling will depend on the pKa of the target residue. For lysine labeling, a pH of 8.0-9.0 is a good starting point. For tyrosine, a slightly lower pH may be effective. • Perform a pH screen (e.g., from pH 7.0 to 9.5) to determine the optimal condition for your protein of interest. | |

| 3. Insufficient Reactant Concentration or Incubation Time: The labeling reaction may not have reached completion. | • Increase the molar excess of MMSF relative to the protein. A typical starting point is a 10- to 100-fold molar excess. • Extend the incubation time. Monitor the reaction progress at different time points (e.g., 1, 4, 12, 24 hours). | |

| 4. Inaccessible Target Residues: The nucleophilic residues on your protein of interest may be buried within the protein structure. | • Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine HCl) to expose more residues. Note that this may affect protein function. | |

| Non-specific or High Background Labeling | 1. Excessive MMSF Concentration: Too high a concentration of the labeling reagent can lead to non-specific modifications. | • Titrate the concentration of MMSF to find the lowest effective concentration that provides sufficient labeling of the target protein while minimizing background. |

| 2. Prolonged Incubation Time: Longer reaction times can increase the likelihood of off-target labeling. | • Optimize the incubation time to achieve a balance between specific labeling and background. | |

| 3. Reaction Quenching: Failure to quench the reaction can result in continued labeling during sample processing. | • Quench the labeling reaction by adding a nucleophile-containing buffer, such as Tris or glycine, to consume any unreacted MMSF. | |

| Protein Precipitation or Aggregation | 1. Solvent Incompatibility: The addition of a large volume of organic solvent (from the MMSF stock) can cause protein precipitation. | • Keep the final concentration of the organic solvent in the reaction mixture low (typically <5% v/v). • If higher concentrations of MMSF are needed, consider using a more concentrated stock solution. |

| 2. pH-induced Instability: The pH required for efficient labeling may be outside the optimal stability range for your protein. | • If protein instability is observed at the optimal labeling pH, try to perform the reaction at a suboptimal but more protein-friendly pH for a longer duration. | |